2-Methoxyethyl 5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methoxyethyl 5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate is a useful research compound. Its molecular formula is C18H22O7 and its molecular weight is 350.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 2-Methoxyethyl 5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate are Rho-associated kinases (ROCK1 and ROCK2) . These kinases are key intracellular regulators of cytoskeletal dynamics and cell motility .
Mode of Action
This compound interacts with its targets, ROCK1 and ROCK2, by inhibiting their activity . This inhibition results in changes to the phosphorylation of downstream targets of RhoA, including myosin light chain, the myosin light chain phosphatase binding subunit, and LIM-kinase 2 .
Biochemical Pathways
The biochemical pathways affected by this compound are those regulated by RhoA. By inhibiting ROCK1 and ROCK2, the compound disrupts the normal functioning of these pathways, leading to changes in cytoskeletal dynamics and cell motility
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its ability to bind to proteins in vivo . Thus, the compound’s bioavailability is impacted by its degree of protein binding .
Result of Action
The molecular and cellular effects of this compound’s action include changes to the phosphorylation of downstream targets of RhoA, alterations in cytoskeletal dynamics, and modifications to cell motility . It is believed that the compound may result in improved pharmacokinetic properties compared to the unmodified parent compound .
Properties
IUPAC Name |
2-methoxyethyl 2-methyl-5-(2-oxo-2-propan-2-yloxyethoxy)-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O7/c1-11(2)24-16(19)10-23-13-5-6-15-14(9-13)17(12(3)25-15)18(20)22-8-7-21-4/h5-6,9,11H,7-8,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MROWZNFWGZUAPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)OC(C)C)C(=O)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.